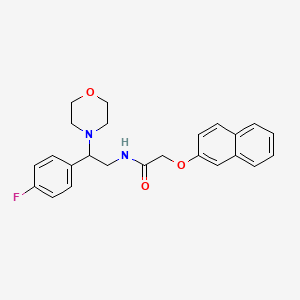

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a naphthalen-2-yloxy group, a morpholinoethylamine backbone, and a 4-fluorophenyl substituent. For instance, N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (lacking the 4-fluorophenyl group) exhibited cytotoxic effects against HeLa cervical cancer cells comparable to cisplatin (IC₅₀ ~3.16 µM/mL) . The addition of the 4-fluorophenyl moiety may enhance pharmacokinetic properties such as lipophilicity and target binding, though specific studies are pending.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O3/c25-21-8-5-19(6-9-21)23(27-11-13-29-14-12-27)16-26-24(28)17-30-22-10-7-18-3-1-2-4-20(18)15-22/h1-10,15,23H,11-14,16-17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCIFUHXKIKBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

Morpholinoethylation: The fluorophenyl intermediate is then reacted with a morpholine derivative under basic conditions to introduce the morpholinoethyl group.

Naphthalen-2-yloxyacetylation: The final step involves the coupling of the morpholinoethyl intermediate with naphthalen-2-yloxyacetic acid or its derivatives using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds structurally similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide exhibit significant anticonvulsant properties. A study focused on novel derivatives demonstrated their effectiveness in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These models are critical for evaluating the potential of new anticonvulsant agents .

Case Study:

In a comparative study, several compounds were synthesized and tested for their anticonvulsant activity, revealing that certain derivatives displayed promising efficacy with favorable safety profiles compared to established antiepileptic drugs. This suggests that this compound could serve as a template for developing new antiepileptic medications.

Sigma Receptor Modulation

The compound's interaction with sigma receptors has been a focal point of research due to its implications in neurological disorders. Sigma receptors are known to play roles in modulating neurotransmitter systems, which can influence conditions such as anxiety, depression, and epilepsy.

Research Findings:

Studies have shown that compounds with similar structures can selectively bind to sigma-1 receptors, leading to potential therapeutic effects in managing seizures and other neurological conditions . The modulation of these receptors may also contribute to the overall pharmacological profile of this compound.

Neurological Disorders

Given its structural characteristics and biological activity, this compound shows promise for use in treating:

- Epilepsy: As an anticonvulsant agent.

- Anxiety Disorders: Through sigma receptor modulation.

- Depression: Potential antidepressant effects through neurochemical pathways.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinoethyl Acetamide Derivatives

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structure : Differs by the absence of the 4-fluorophenyl group.

- Activity : Demonstrated cytotoxicity against HeLa cells (IC₅₀ = 3.16 µM/mL), comparable to cisplatin .

- Synthesis: Not detailed in evidence, but similar compounds (e.g., thiazolidinedione derivatives in ) use bromoacetyl bromide and amine coupling, yielding 89–95% .

2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide (4m)

Naphthalen-2-yloxy Acetamide Derivatives

2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661)

- Structure: Replaces morpholinoethyl with pyridin-3-yl.

- Analytical Data : LCMS m/z = 279.2 [M+H]⁺, RT = 0.567 min .

- Implications: The pyridinyl group may reduce cytotoxicity compared to morpholinoethyl analogs due to altered hydrogen-bonding capacity.

N-(Benzenesulfonyl)-2-(naphthalen-2-yloxy)acetamide (I178)

Fluorophenyl-Containing Acetamides

2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c)

- Structure: Dual 4-fluorophenyl groups without naphthyloxy or morpholinoethyl.

N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

- Structure: Benzothiazole replaces morpholinoethyl and naphthyloxy.

Comparative Analysis Table

Key Findings and Implications

Cytotoxicity: The morpholinoethyl-naphthyloxy backbone (as in ) is critical for anticancer activity. The addition of 4-fluorophenyl in the target compound may enhance potency or selectivity, though this requires validation .

Synthetic Efficiency: Morpholinoethyl acetamides are typically synthesized in high yields (≥80%) via amine-acid chloride coupling, suggesting scalable routes for the target compound .

Structural-Activity Relationships (SAR): Naphthyloxy Group: Essential for π-π stacking in cytotoxic compounds . 4-Fluorophenyl: Improves metabolic stability and membrane permeability in related compounds . Morpholinoethyl: Enhances solubility and hydrogen-bonding capacity compared to sulfonamides or aryl groups .

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C21H24FN3O3

- Molecular Weight : 417.5 g/mol

- CAS Number : 941933-08-0

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes. The presence of the 4-fluorophenyl and morpholinoethyl groups enhances binding affinity to target proteins, potentially modulating their activity. This interaction can lead to various cellular responses, including changes in signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit significant antitumor effects by inhibiting cell proliferation in cancer cell lines. For instance, a derivative was tested against RET kinase activity, showing moderate to high inhibition levels in ELISA-based assays .

- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotection through mechanisms involving antioxidant activity and modulation of neuroinflammatory responses. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Case Study 1: Antitumor Efficacy

In a recent study, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of the compound in rodent models of traumatic brain injury. The findings indicated that treatment with the compound led to reduced neuronal death and improved functional recovery post-injury, highlighting its therapeutic potential for neurodegenerative conditions.

Data Table: Biological Activity Summary

| Activity Type | Mechanism of Action | Model Used | Outcome |

|---|---|---|---|

| Antitumor | RET kinase inhibition | ELISA-based assays | Moderate to high inhibition |

| Neuroprotection | Antioxidant activity | Rodent traumatic brain injury | Reduced neuronal death |

| Anti-inflammatory | Cytokine modulation | In vitro inflammatory models | Decreased pro-inflammatory cytokines |

Q & A

Q. What are the critical steps and optimized conditions for synthesizing this compound?

The synthesis typically involves a multi-step process:

- Step 1 : Coupling of the morpholinoethylamine moiety with 4-fluorophenyl precursors under nucleophilic substitution conditions (e.g., using triethylamine as a base in dichloromethane at 273 K) .

- Step 2 : Introduction of the naphthalen-2-yloxy group via etherification or nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

- Optimization : Reaction temperature (e.g., 273 K for intermediate stability), solvent choice (polar aprotic solvents for better yield), and purification via column chromatography or recrystallization from toluene/ethyl acetate .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

- 1H/13C NMR : Critical for verifying fluorophenyl (δ ~7.2–7.4 ppm, doublets), morpholinoethyl (δ ~3.5–4.0 ppm, multiplet), and naphthyloxy (δ ~6.8–8.5 ppm) groups. Coupling constants (e.g., J = 8.4 Hz for aromatic protons) resolve stereoelectronic effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak) and detects impurities .

- Infrared (IR) Spectroscopy : Validates amide C=O stretches (~1650–1680 cm⁻¹) and ether C-O-C bonds (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental spectroscopic data?

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, dihedral angles (e.g., 60.5° between aromatic rings in analogous compounds), and hydrogen-bonding networks .

- 2D NMR Techniques : HSQC and COSY experiments correlate overlapping proton signals (e.g., naphthyloxy vs. fluorophenyl protons) .

- DFT Calculations : Compare computed vs. experimental NMR shifts to identify conformational discrepancies .

Q. What strategies are recommended for elucidating metabolic pathways in preclinical studies?

- In Vitro Assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites.

- LC-MS/MS : Quantify metabolites using fragmentation patterns (e.g., loss of morpholinoethyl group, m/z 121.1) .

- Radiolabeling : Use ¹⁴C-labeled acetamide or fluorophenyl groups to trace metabolic fate .

Q. How should structure-activity relationship (SAR) studies be designed to identify key functional groups?

- Systematic Modifications :

- Replace the 4-fluorophenyl group with chloro- or methoxy-substituted analogs to assess electronic effects.

- Vary the morpholinoethyl chain length to study steric impacts on target binding .

- Biological Assays : Test analogs for receptor affinity (e.g., kinase inhibition) or cellular cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

- Computational Docking : Map interactions between the naphthyloxy group and hydrophobic enzyme pockets (e.g., using AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.